2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Overview
Description
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol . It is a white crystalline solid that is soluble in various organic solvents such as ether and methanol . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene can be achieved through several routes. One common method involves the reaction of 2-fluoro-4-nitro-1-methylbenzene with thionyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then subjected to bromination using sodium hydroxide and copper(I) bromide, followed by a coupling reaction with silver iodide to yield the final product . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds in the presence of catalysts such as copper(I) iodide.
Scientific Research Applications
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is used in scientific research for various applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of different substituents on biological activity. It can be incorporated into bioactive molecules to investigate their interactions with biological targets.
Medicine: It is used in the synthesis of potential drug candidates. The presence of the bromine and fluorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene depends on its specific application
Molecular Targets: The bromine and fluorine atoms can form strong interactions with biological targets, enhancing the binding affinity and specificity of the compound.
Pathways Involved: The methylsulfonyl group can participate in various chemical reactions, influencing the overall activity of the compound. The presence of the fluorine atom can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene can be compared with other similar compounds to highlight its uniqueness:
2-Bromo-4-fluorophenyl methyl sulfone: This compound is similar but lacks the methylsulfonyl group, which can significantly alter its chemical and biological properties.
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: This is another isomer with a different arrangement of substituents, leading to different reactivity and applications.
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene:
Biological Activity
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is an organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a bromine and fluorine atom along with a methylsulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research, including its mechanisms of action, potential therapeutic applications, and case studies.
- Molecular Formula : C7H6BrFOS
- Molecular Weight : 227.09 g/mol
- CAS Number : 1039744-23-4
The compound features a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methylsulfonyl group at the 1-position. These substitutions are crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures possess notable antimicrobial properties. The presence of halogens (bromine and fluorine) can enhance the lipophilicity and bioactivity of the molecule against various bacterial strains.
- A comparative study demonstrated that related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .
-
Anticancer Potential :
- The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through apoptosis induction.
- In vitro assays revealed that similar sulfonyl-substituted benzene derivatives showed significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, indicating potential as an anticancer agent .
-
Mechanism of Action :
- The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, disrupting normal cellular processes.
- Molecular docking studies have suggested interactions with key proteins involved in cell signaling pathways, which could lead to altered gene expression and enhanced apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonyl-substituted aromatic compounds highlighted the antimicrobial activity of this compound. The compound was tested against a panel of bacteria, showing significant inhibition comparable to standard antibiotics.
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 50 | Staphylococcus aureus |
Control (Norfloxacin) | 25 | Staphylococcus aureus |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A-431 | 15 | Apoptosis induction |
Jurkat | 20 | Cell cycle arrest |
Properties
IUPAC Name |
2-bromo-4-fluoro-1-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSRQQAHADUCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682093 | |
Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039744-23-4 | |
Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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